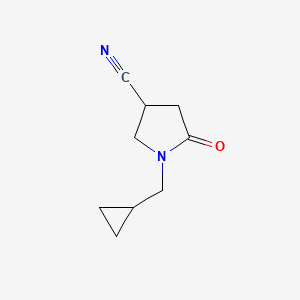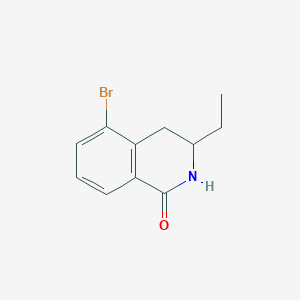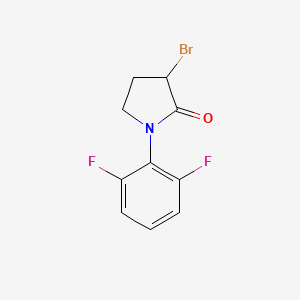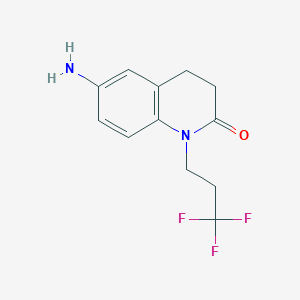
(1-Benzyl-2-methylpyrrolidin-2-yl)methanol
Vue d'ensemble
Description
(1-Benzyl-2-methylpyrrolidin-2-yl)methanol, also known as 2-benzyl-2-methylpyrrolidin-1-ol, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a tertiary alcohol, with a molecular weight of 181.27 g/mol, and a melting point of -31°C. It has a boiling point of 127°C and a density of 1.02 g/cm3. It is insoluble in water and soluble in ethanol, acetone, and other organic solvents.
Applications De Recherche Scientifique
Medicinal Chemistry: Pyrrolidine Derivatives as Therapeutic Agents
The pyrrolidine ring, a core structure in “(1-Benzyl-2-methylpyrrolidin-2-yl)methanol”, is widely utilized in medicinal chemistry due to its presence in numerous biologically active compounds. The saturated five-membered ring structure offers a versatile scaffold for the development of new drugs with potential therapeutic applications . The compound’s ability to adopt various stereochemistries makes it a valuable chiral building block for synthesizing enantioselective agents, which can lead to drugs with improved efficacy and reduced side effects.
Organic Synthesis: Advanced Intermediate for Complex Molecules
In organic synthesis, “(1-Benzyl-2-methylpyrrolidin-2-yl)methanol” serves as an advanced intermediate for constructing complex molecules. Its structural flexibility allows for the introduction of various functional groups, enabling the synthesis of a wide range of derivatives with potential applications in different chemical industries .
Green Chemistry: Microwave-Assisted Synthesis
The compound is also significant in the field of green chemistry, particularly in microwave-assisted organic synthesis (MAOS). This method enhances synthetic efficiency and supports environmentally friendly chemical processes. The pyrrolidine ring can be efficiently synthesized under MAOS conditions, reducing reaction times and energy consumption .
Bioconversion: Immobilization of Methanotrophs
Research has explored the use of macroporous particles for the immobilization of methanotrophs, which are bacteria that can convert methane into methanol. “(1-Benzyl-2-methylpyrrolidin-2-yl)methanol” could potentially be used as a linker molecule in the covalent immobilization of these bacteria onto support structures, facilitating the bioconversion of greenhouse gases to methanol .
Pharmacology: Modulation of Biological Pathways
The pyrrolidine moiety in “(1-Benzyl-2-methylpyrrolidin-2-yl)methanol” can be instrumental in the modulation of biological pathways. Its incorporation into drug molecules can lead to the discovery of novel pharmacological agents that interact with specific receptors or enzymes, offering new treatments for various diseases .
Material Science: Carbon-Based Materials
In material science, the compound can be used to modify the properties of carbon-based materials. Its organic structure allows for the functionalization of carbon surfaces, which could enhance the material’s performance in applications such as catalysis, sensor technology, and energy storage .
Analytical Chemistry: Chiral Resolution Agents
“(1-Benzyl-2-methylpyrrolidin-2-yl)methanol” can act as a chiral resolution agent in analytical chemistry. Its stereochemical complexity makes it suitable for separating enantiomers in racemic mixtures, which is crucial for the quality control of pharmaceuticals .
Chemical Biology: Probing Molecular Interactions
Lastly, in chemical biology, the compound can be used to probe molecular interactions. By incorporating it into biomolecules or using it as a molecular tag, researchers can study the binding affinities and interaction dynamics between different biological entities .
Propriétés
IUPAC Name |
(1-benzyl-2-methylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(11-15)8-5-9-14(13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGZPJRPJQVVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-2-methylpyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



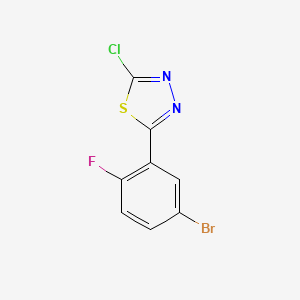
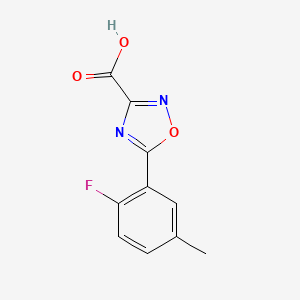
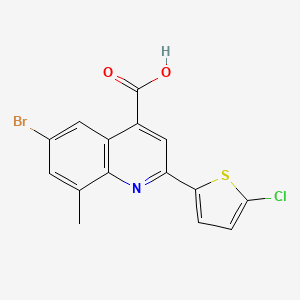
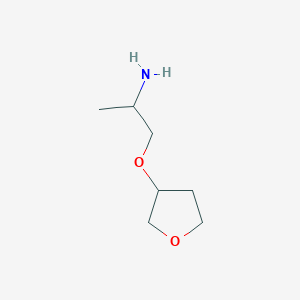

![3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1374071.png)
![4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile](/img/structure/B1374072.png)
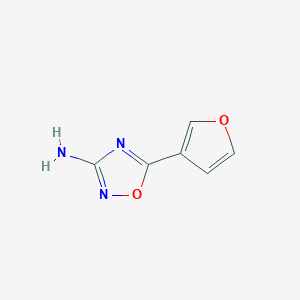
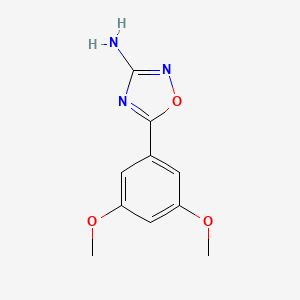
![8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1374075.png)
